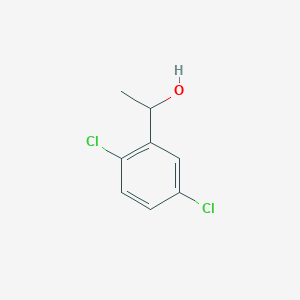

1-(2,5-Dichlorophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMKUSDLLGKMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289016 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1475-12-3 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1475-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)ethanol: Properties, Synthesis, and Applications

Introduction

1-(2,5-Dichlorophenyl)ethanol is a halogenated aromatic alcohol that serves as a valuable intermediate in synthetic organic chemistry. Its structural features—a chiral secondary alcohol and a dichlorinated phenyl ring—make it a versatile building block for more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of chlorine atoms on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive synthon for drug discovery and development. This guide provides a comprehensive overview of the core chemical properties, synthesis, analysis, and applications of this compound, offering field-proven insights for researchers and development professionals.

Chemical and Physical Properties

The physicochemical properties of this compound are foundational to its handling, reactivity, and application. The two chlorine atoms on the phenyl ring increase the molecule's molecular weight and boiling point compared to its non-halogenated analog, 1-phenylethanol. They also render the aromatic ring electron-deficient, which can influence the reactivity of both the ring and the benzylic alcohol. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1475-12-3 | [1][2][3] |

| Molecular Formula | C₈H₈Cl₂O | [1][2][4] |

| Molecular Weight | 191.05 g/mol | [1][2][4] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 117 °C @ 2 Torr (257.9 °C @ 760 mmHg) | [2][5] |

| Density | 1.323 g/cm³ (predicted) | [5] |

| LogP | 3.04670 (predicted) | [5] |

| EINECS | 216-018-9 | [1][6] |

Molecular Structure and Spectral Analysis

The structure of this compound features a stereocenter at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-1-(2,5-dichlorophenyl)ethanol.

Caption: Molecular structure of this compound.

Spectral Properties Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the δ 7.0-7.5 ppm region. The methine proton (CH-OH) will be a quartet around δ 4.8-5.0 ppm, coupled to the methyl protons. The methyl group (CH₃) will appear as a doublet around δ 1.5 ppm. The hydroxyl proton (OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show signals for the two non-equivalent chlorinated aromatic carbons and the four other aromatic carbons in the δ 120-145 ppm range. The carbon of the chiral center (CH-OH) is expected around δ 70-75 ppm, and the methyl carbon signal will be upfield, around δ 25 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad O-H stretching absorption in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.[7][8] A C-O stretching band will appear around 1050-1150 cm⁻¹. Characteristic C-Cl stretching bands will be visible in the fingerprint region below 800 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will likely show a molecular ion (M⁺) peak at m/z 190. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a definitive feature for fragments containing the dichlorophenyl moiety. A prominent fragment would be the loss of a methyl group (M-15) at m/z 175.

Synthesis and Mechanistic Insights

A common and reliable method for synthesizing this compound is through the reduction of the corresponding ketone, 1-(2,5-dichlorophenyl)ethanone. This transformation is a cornerstone of synthetic chemistry and can be achieved with high efficiency.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-(2,5-Dichlorophenyl)ethanone

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its mild reaction conditions. Methanol serves as a protic solvent that both dissolves the starting material and protonates the resulting alkoxide intermediate.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,5-dichlorophenyl)ethanone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the hydride reagent.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. The slow addition is critical to manage the reaction rate and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. This step should be done carefully as hydrogen gas is evolved.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented, its structural analogues are crucial intermediates in the synthesis of high-value pharmaceutical compounds, particularly azole antifungals.[9] These drugs function by inhibiting the fungal cytochrome P450 enzyme essential for cell membrane synthesis.[10]

For instance, the closely related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a key precursor in the synthesis of widely used antifungal agents like Miconazole and Econazole.[9][] The synthesis of these APIs often involves the conversion of the hydroxyl group of a dichlorophenyl ethanol derivative into a leaving group, followed by nucleophilic substitution with imidazole.[12] By analogy, this compound is a highly valuable starting material for the synthesis of novel azole derivatives, allowing researchers to explore how the 2,5-dichloro substitution pattern affects antifungal activity, selectivity, and pharmacokinetic properties.

Safety, Handling, and Toxicology

Trustworthiness: The following safety information is synthesized from data on structurally similar chemicals and general laboratory best practices. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

-

GHS Hazard Classification: Based on related compounds, this compound is expected to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

-

If inhaled: Move the person to fresh air.[15]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

-

-

Toxicological Data: Specific toxicological data for this compound is limited. For its precursor, 1-(2,5-Dichlorophenyl)ethanone, there is no available data for oral, inhalation, or dermal toxicity, nor for its effects on aquatic life.[16] Caution is therefore warranted.

References

- 1. This compound , 97% , 1475-12-3 - CookeChem [cookechem.com]

- 2. 1475-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1475-12-3 [chemicalbook.com]

- 4. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.1475-12-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 6. China this compound 1475-12-3 [chinachemnet.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. minio.scielo.br [minio.scielo.br]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 12. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 13. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)ethanol: Synthesis, Characterization, and Applications in Pharmaceutical Development

This technical guide provides a comprehensive overview of 1-(2,5-Dichlorophenyl)ethanol (CAS 1475-12-3), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, spectral characterization, and critical role in the synthesis of pharmaceutical agents.

Introduction: Strategic Importance in Synthesis

This compound is a secondary alcohol that serves as a crucial building block in organic synthesis. Its dichlorinated phenyl ring and reactive hydroxyl group make it a valuable precursor for more complex molecules, particularly in the pharmaceutical industry. While it shares structural similarities with other dichlorophenylethanol isomers, the specific 2,5-substitution pattern imparts unique reactivity and stereoelectronic properties that are leveraged in targeted synthesis pathways. This guide will illuminate the practical aspects of handling, synthesizing, and utilizing this compound in a research and development setting.

Physicochemical and Safety Data

A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1475-12-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₈Cl₂O | [1][2][4][5][6][7] |

| Molecular Weight | 191.05 g/mol | [1][5] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 56-59 °C | [7] |

| Boiling Point | 257.9 °C at 760 mmHg | [7] |

| Synonyms | 2,5-Dichloro-alpha-methylbenzyl alcohol, 2,5-Dichlorophenyl methyl carbinol | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[8]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.[8]

-

H410: Very toxic to aquatic life with long-lasting effects.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the reduction of the corresponding ketone, 2',5'-dichloroacetophenone. This transformation is reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 2',5'-Dichloroacetophenone

This protocol is based on established procedures for the sodium borohydride reduction of aromatic ketones.

Materials:

-

2',5'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2',5'-dichloroacetophenone (1 equivalent) in anhydrous methanol under a nitrogen or argon atmosphere.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the literature, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, hydroxyl, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -OH | ~2.0-3.0 | Singlet (broad) | 1H |

| -CH₃ | ~1.5 | Doublet | 3H |

| -CH | ~5.0-5.2 | Quartet | 1H |

| Aromatic-H | ~7.2-7.5 | Multiplet | 3H |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| -CH(OH) | ~70 |

| Aromatic C-Cl | ~130-134 |

| Aromatic C-H | ~125-130 |

| Aromatic C-C(OH) | ~145 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong hydroxyl group absorption.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H stretch | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch | 1050-1150 | Strong |

| C-Cl stretch | 600-800 | Strong |

Predicted Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern due to the two chlorine atoms. A prominent fragment would result from the loss of a methyl group.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the class of azole antifungal agents.[9] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10]

While specific documentation for the 2,5-dichloro isomer is less common, the synthetic pathways for closely related compounds, such as the antifungal drug sertaconazole (which utilizes a 2,4-dichlorophenyl precursor), provide a clear blueprint for its application.[9][11][12] The synthesis of such antifungal agents typically involves the conversion of the dichlorophenylethanol intermediate to a more reactive species, which is then used to alkylate an imidazole or triazole ring.

The chirality of the secondary alcohol in this compound is often critical for the biological activity of the final drug product, making stereoselective synthesis or chiral resolution an important consideration in the overall manufacturing process.

Analytical Methodologies

To ensure the quality and purity of this compound, reliable analytical methods are essential. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Illustrative HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method would be effective for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.

Conclusion

This compound is a chemical intermediate of significant value in pharmaceutical synthesis. Its straightforward preparation from 2',5'-dichloroacetophenone and its utility as a precursor to complex heterocyclic molecules, such as azole antifungals, underscore its importance. This guide has provided a detailed overview of its synthesis, predicted spectral characteristics, and key applications, offering a valuable resource for scientists and researchers in the field of drug development.

References

- 1. This compound , 97% , 1475-12-3 - CookeChem [cookechem.com]

- 2. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 3. 1475-12-3|this compound|BLD Pharm [bldpharm.com]

- 4. China this compound 1475-12-3 [chinachemnet.com]

- 5. This compound | 1475-12-3 [sigmaaldrich.com]

- 6. 1475-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 8. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1474422B1 - R-(-)-1-¬2-(7-CHLOROBENZO-¬B -THIOPHEN-3-Yl-METHOXY)-2-(2,4-DICHLOROPHENYL)ETHYL -1H-IMIDAZOLE - Google Patents [patents.google.com]

- 10. rjptonline.org [rjptonline.org]

- 11. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]

- 12. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]

1-(2,5-Dichlorophenyl)ethanol molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2,5-Dichlorophenyl)ethanol

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural elucidation, synthesis, and physicochemical properties. We will explore the core analytical techniques that validate its structure, supported by field-proven insights and methodologies.

Introduction and Significance

This compound (CAS No. 1475-12-3) is a chiral secondary alcohol. Its structure features a central ethanol core with one hydrogen on the alpha-carbon replaced by a 2,5-dichlorophenyl group.[1][2] This substitution pattern makes it a valuable and versatile building block in organic synthesis. Halogenated phenyl ethanol derivatives are key precursors in the synthesis of various biologically active compounds, including antifungal agents and other pharmaceuticals.[3][4][5] Understanding the precise molecular architecture and the analytical methods to confirm it is paramount for its effective use in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties.

Chemical Structure

The IUPAC name for this compound is (1S)-1-(2,5-dichlorophenyl)ethanol for a specific enantiomer, with the racemic mixture simply being this compound.[6] The molecule consists of a benzene ring substituted with chlorine atoms at positions 2 and 5. This ring is attached to the C1 carbon of an ethanol backbone, which also bears a hydroxyl group, creating a chiral center.

Caption: 2D structure of this compound.

Physicochemical Data

The bulk properties of a compound are a direct consequence of its molecular structure. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 1475-12-3 | [1][2] |

| Molecular Formula | C₈H₈Cl₂O | [1][6] |

| Molecular Weight | 191.05 g/mol | [1][2][6] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 117 °C @ 2 Torr | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is achieved through the reduction of its corresponding ketone precursor, 1-(2,5-dichlorophenyl)ethanone (2',5'-dichloroacetophenone).[7]

Synthetic Rationale

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry. The choice of reducing agent is critical for efficiency and safety.

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild and selective reducing agent that readily reduces ketones and aldehydes without affecting more robust functional groups. Its ease of handling and high reactivity in protic solvents like methanol or ethanol make it superior to more hazardous reagents like lithium aluminum hydride (LiAlH₄) for this specific purpose.

-

Solvent System: Methanol is an excellent solvent as it readily dissolves both the ketone substrate and the NaBH₄. Furthermore, it acts as a proton source to quench the intermediate alkoxide formed during the reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-(2,5-dichlorophenyl)ethanone

This protocol outlines a self-validating system where progress is monitored, ensuring reaction completion and purity.

-

Reaction Setup: Dissolve 1-(2,5-dichlorophenyl)ethanone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 0.5 eq) to the stirred solution in small portions, maintaining the internal temperature below 10 °C.

-

Expertise Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and decompose the borate complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the molecular structure of the synthesized product is the most critical step. A combination of spectroscopic techniques provides unambiguous proof of identity.

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are a doublet for the methyl protons, a quartet for the methine proton (due to coupling with the methyl group), a broad singlet for the hydroxyl proton, and a complex pattern for the three aromatic protons.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum should show signals for the methyl carbon, the methine carbon, and the six aromatic carbons (some of which may overlap).

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Cap the tube and gently invert to ensure complete dissolution.

-

Insert the tube into the NMR spectrometer for analysis.

| ¹H NMR Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl (CH₃) | 1.4 - 1.6 | Doublet (d) | 3H | -CH(OH)CH ₃ |

| Methine (CH) | 4.8 - 5.2 | Quartet (q) | 1H | -CH (OH)CH₃ |

| Hydroxyl (OH) | 1.9 - 2.5 (variable) | Broad Singlet (br s) | 1H | -CH(O H)CH₃ |

| Aromatic (Ar-H) | 7.1 - 7.5 | Multiplet (m) | 3H | Ar-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the ketone to an alcohol will be clearly marked by the disappearance of the strong C=O stretch and the appearance of a broad O-H stretch.[9]

Protocol: Acquiring an IR Spectrum (Thin Film)

-

Place a small amount of the solid sample onto a salt plate (e.g., NaCl or KBr).

-

Add a drop of a suitable solvent (e.g., chloroform) to dissolve the sample.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer and acquire the spectrum.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C-H Stretch (aromatic, sp²) | 3010 - 3100 | Medium-Weak |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium, Sharp |

| C-O Stretch (secondary alcohol) | ~1100 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (190 g/mol for the ³⁵Cl₂ isotope).

-

Isotopic Pattern: A key feature will be the characteristic isotopic cluster for a molecule containing two chlorine atoms. Peaks will appear at m/z 190 (M⁺), 192 (M⁺+2), and 194 (M⁺+4) in an approximate intensity ratio of 9:6:1.

-

Fragmentation: Common fragmentation pathways for benzylic alcohols include the alpha-cleavage to lose a methyl group (CH₃•) resulting in a stable [M-15]⁺ ion, and the loss of a water molecule (H₂O) to give an [M-18]⁺ ion.[10]

Protocol: MS Sample Preparation (Direct Infusion)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Draw the solution into a syringe.

-

Place the syringe on a syringe pump connected to the mass spectrometer's ion source (e.g., ESI or APCI).

-

Infuse the sample at a low flow rate (e.g., 5-10 µL/min) to acquire the mass spectrum.

| m/z Value | Possible Fragment | Significance |

| 190, 192, 194 | [C₈H₈Cl₂O]⁺ | Molecular Ion Cluster |

| 175, 177, 179 | [M - CH₃]⁺ | Loss of methyl group |

| 172, 174, 176 | [M - H₂O]⁺ | Loss of water |

| 145, 147 | [C₇H₄Cl₂]⁺ | Further fragmentation |

Safety and Handling

Proper handling of this compound is essential. Based on available safety data, the compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The molecular structure of this compound is definitively characterized by a combination of NMR, IR, and MS analyses. These techniques not only confirm its identity but also provide the necessary quality control for its use as a critical intermediate in research and development. The synthetic protocol described offers a reliable method for its preparation, enabling further exploration of its chemical potential in the development of novel molecules for the pharmaceutical and materials science industries.

References

- 1. This compound , 97% , 1475-12-3 - CookeChem [cookechem.com]

- 2. 1475-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical Characteristics of 1-(2,5-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol that holds significance as a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of antifungal agents. Its structural features, comprising a dichlorinated benzene ring and a chiral secondary alcohol, make it a valuable building block in medicinal chemistry. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, ensuring purity, consistent reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the core physical characteristics of this compound, methods for its synthesis and analysis, and essential safety information.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1475-12-3 | [1] |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 56-59 °C | |

| Boiling Point | 257.9 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in alcohols such as ethanol and isopropanol; sparingly soluble in water.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 2',5'-dichloroacetophenone. This ketone can be synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene.[3] Two common and effective methods for the reduction step are outlined below.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of ketones to secondary alcohols.[4]

Reaction Scheme:

A schematic of the sodium borohydride reduction.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2',5'-dichloroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.[5]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Method 2: Grignard Reaction

An alternative approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, is reacted with 2,5-dichlorobenzaldehyde.

Reaction Scheme:

A schematic of the Grignard reaction.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, prepare the Grignard reagent by adding a solution of methyl bromide in dry diethyl ether to magnesium turnings.[6][7]

-

Addition of Aldehyde: Once the Grignard reagent has formed, slowly add a solution of 2,5-dichlorobenzaldehyde (1 equivalent) in dry diethyl ether via the dropping funnel, maintaining a gentle reflux.[8]

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of δ 7.0-7.5 ppm), a quartet for the methine proton (CH-OH), a doublet for the methyl protons (CH₃), and a broad singlet for the hydroxyl proton (-OH). The exact chemical shifts and coupling constants will be influenced by the solvent.[9][10] |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group (downfield shift due to the electronegative oxygen), and the methyl carbon.[11] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic ring and the alkyl group, and characteristic C-O stretching and C-Cl stretching absorptions.[10] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and water. The isotopic pattern of the chlorine atoms will be evident in the molecular ion and chlorine-containing fragments.[12] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying this compound.

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-260 nm.[2]

Typical GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: Utilize a capillary column (e.g., HP-5) and a temperature program to separate the components of the sample.

-

Detection: The separated components are detected by a mass spectrometer, which provides both retention time and mass spectral data for identification and quantification.[13][14]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Drug Development

This compound and its analogs are important precursors in the synthesis of various active pharmaceutical ingredients (APIs), particularly antifungal agents of the azole class. The chiral center at the alcohol position is often crucial for the biological activity of the final drug molecule. Therefore, stereoselective synthesis or chiral resolution of this intermediate is a key step in the development of such pharmaceuticals.

Conclusion

This technical guide has provided a detailed overview of the core physical characteristics of this compound, a compound of significant interest to the pharmaceutical and chemical research communities. A thorough understanding of its properties, synthesis, and analytical methods is essential for its successful application in the development of new and improved therapeutic agents. The information presented herein serves as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

- 1. This compound , 97% , 1475-12-3 - CookeChem [cookechem.com]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]

- 9. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]

- 13. analchemres.org [analchemres.org]

- 14. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of 1-(2,5-Dichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific stereoisomers are often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the primary synthesis pathways for this versatile molecule, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles governing these transformations. The focus is on providing a practical and scientifically grounded resource for professionals in the field of chemical and pharmaceutical development.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical starting point for devising a synthesis strategy is a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, two principal disconnection approaches emerge, forming the basis of the most common synthetic routes.

Caption: Retrosynthetic analysis of this compound.

II. Pathway 1: Carbon-Carbon Bond Formation via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] In this pathway, a Grignard reagent, prepared from a haloaromatic compound, acts as a nucleophile, attacking an electrophilic carbonyl carbon.

A. The Underlying Chemistry

The synthesis of this compound via a Grignard reaction involves the reaction of a 2,5-dichlorophenylmagnesium halide with acetaldehyde. The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[1] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of acetaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[2]

References

An In-depth Technical Guide to the Basic Research of Dichlorophenyl Ethanol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl ethanol derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Initially recognized for their role as key intermediates in the synthesis of widely-used azole antifungal agents, their therapeutic potential is now understood to extend into oncology, anti-inflammatory applications, and beyond. This guide provides a comprehensive overview of the fundamental research into dichlorophenyl ethanol derivatives, covering their synthesis, structural characterization, pharmacological activities, and mechanisms of action. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to equip researchers with the practical knowledge required to explore and advance this promising area of medicinal chemistry.

Introduction: The Expanding Therapeutic Landscape of Dichlorophenyl Ethanol Derivatives

The dichlorophenyl ethanol scaffold is a privileged structure in medicinal chemistry. Its initial claim to fame arose from its integral role in the synthesis of blockbuster antifungal drugs such as miconazole and econazole[1]. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[1]. The chiral nature of the ethanol backbone is often critical for the efficacy and selectivity of these antifungal agents[1].

However, the biological activity of dichlorophenyl ethanol derivatives is not confined to antifungal applications. Recent research has unveiled their potential as anticancer agents, with some derivatives demonstrating potent cytotoxicity against various cancer cell lines. Furthermore, emerging evidence suggests that certain compounds within this class may possess anti-inflammatory and other valuable pharmacological properties. This guide will delve into the foundational science of dichlorophenyl ethanol derivatives, providing a roadmap for their synthesis, evaluation, and potential therapeutic applications.

Synthesis and Structural Characterization of Dichlorophenyl Ethanol Derivatives

The synthesis of dichlorophenyl ethanol derivatives can be achieved through both chemical and biocatalytic methods. The choice of synthetic route often depends on the desired stereochemistry and the specific substitution pattern of the dichlorophenyl ring.

Chemical Synthesis

A common strategy for the synthesis of 1-(dichlorophenyl)-2-substituted-ethanol derivatives involves the reduction of the corresponding α-haloketone. For instance, 1-(2,4-dichlorophenyl)-2-chloroethanol can be prepared by the reduction of 2,2',4'-trichloroacetophenone using sodium borohydride[2]. The reaction conditions, such as temperature and the presence of additives like calcium chloride, can influence the specificity and yield of the reaction[2].

Subsequent nucleophilic substitution at the C2 position allows for the introduction of various functionalities. A notable example is the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a key intermediate for miconazole and econazole. This is typically achieved by reacting 2-chloro-1-(2,4-dichlorophenyl)ethanol with imidazole in the presence of a base[3][4][5].

Biocatalytic Synthesis

Biocatalytic methods offer an attractive alternative for the synthesis of enantiomerically pure dichlorophenyl ethanol derivatives. The asymmetric reduction of prochiral ketones using ketoreductases or alcohol dehydrogenases from various microorganisms can provide high enantiomeric excess (ee)[6][7]. For example, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor for the antifungal drug luliconazole, can be synthesized with high ee using a mutant alcohol dehydrogenase from Lactobacillus kefir[6][8].

Table 1: Comparison of Synthetic Methodologies for Dichlorophenyl Ethanol Derivatives

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Chemical Synthesis | 2,2',4'-trichloroacetophenone | Sodium borohydride | Scalable, versatile | Often produces racemic mixtures, may require harsh reagents |

| Biocatalytic Synthesis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase, Alcohol dehydrogenase | High enantioselectivity, mild reaction conditions | Enzyme stability and cost can be a factor |

Structural Characterization

The structural elucidation of dichlorophenyl ethanol derivatives is typically accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the hydroxyl group. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds. For chiral derivatives, the enantiomeric excess is often determined using chiral High-Performance Liquid Chromatography (HPLC)[9].

Pharmacological Activities and Mechanisms of Action

The dichlorophenyl ethanol scaffold has proven to be a versatile platform for the development of compounds with a range of biological activities.

Antifungal Activity

As previously mentioned, the primary and most well-established application of dichlorophenyl ethanol derivatives is in the development of antifungal agents[1][3][5][7][10][11][12][13][14][15][16]. The mechanism of action of the resulting azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi[1]. This disruption of the fungal cell membrane leads to cell death.

Anticancer Activity

Emerging research has highlighted the potential of dichlorophenyl derivatives as anticancer agents. While direct studies on dichlorophenyl ethanol derivatives are still developing, related compounds have shown promising results. For instance, a dichlorophenyl urea compound, COH-SR4, has demonstrated anti-cancer effects in melanoma by inhibiting glutathione S-transferase (GST) activity and inducing G2/M phase cell cycle arrest, ultimately leading to apoptosis. Dichloroacetate (DCA), a related small molecule, promotes mitochondria-regulated apoptosis by inhibiting pyruvate dehydrogenase kinases (PDK1-4)[17][18].

The induction of apoptosis is a key mechanism for many anticancer drugs. This process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[19]. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[19]. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade[19]. Some dichlorophenyl-containing compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins like Bax and p53, as well as the executioner caspase-3[20].

Based on the available literature for related compounds, a potential mechanism of action for anticancer dichlorophenyl ethanol derivatives could involve the induction of apoptosis through the intrinsic pathway.

Figure 1: Potential mechanism of apoptosis induction by dichlorophenyl ethanol derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds is an area of growing interest. While direct evidence for dichlorophenyl ethanol derivatives is still emerging, related pyrrole derivatives containing a chlorophenyl moiety have shown potent anti-inflammatory activity in carrageenan-induced paw edema models[21]. The mechanism may involve the modulation of pro-inflammatory cytokines like TNF-α and anti-inflammatory cytokines such as TGF-β1[21].

Other Potential Activities

The structural features of dichlorophenyl ethanol derivatives suggest they may interact with a variety of biological targets. The lipophilic dichlorophenyl group and the hydrogen-bonding capacity of the ethanol moiety could facilitate binding to enzymes, ion channels, and G protein-coupled receptors (GPCRs). For example, ethanol itself is known to modulate the function of various ion channels, including NMDA and GABA-A receptors[11][22]. Further research is warranted to explore the potential of dichlorophenyl ethanol derivatives in these areas.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of dichlorophenyl ethanol derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR study on the core dichlorophenyl ethanol scaffold is still needed, insights can be drawn from related compound classes.

For dichlorophenyl-containing compounds with anticancer activity, the position and nature of substituents on the phenyl ring can significantly impact potency. For instance, in a series of 2-phenol-4,6-dichlorophenyl-pyridines, the presence and position of chlorine atoms were found to be important for topoisomerase inhibitory activity[23]. Similarly, for PPARγ modulators, substitutions on the dichlorophenyl ring influenced transcriptional activity[18].

A systematic approach to SAR for dichlorophenyl ethanol derivatives would involve:

-

Varying the substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro).

-

Introducing other substituents on the phenyl ring to modulate electronic and steric properties.

-

Modifying the ethanol side chain , for example, by introducing different functional groups at the C2 position.

-

Exploring the impact of stereochemistry at the C1 position.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of dichlorophenyl ethanol derivatives.

Synthesis Protocol: 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol

This protocol is adapted from a patented synthesis method[3][4][5].

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanol

-

Imidazole

-

Sodium hydroxide (flakes)

-

Polyethylene glycol 600 (PEG600)

-

Dimethylformamide (DMF)

-

Toluene

-

Deionized water

Procedure:

-

In a reaction vessel, combine DMF, imidazole, sodium hydroxide flakes, and PEG600.

-

Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.

-

Cool the mixture to 50-55 °C.

-

Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF.

-

Add the 2-chloro-1-(2,4-dichlorophenyl)ethanol solution dropwise to the reaction mixture while maintaining the temperature at 50-55 °C.

-

After the addition is complete, stir the mixture for an additional hour at 50-55 °C.

-

Heat the reaction mixture to 110-115 °C and maintain for 4 hours.

-

Cool the mixture to 60 °C and add 200 ml of deionized water.

-

Continue cooling to room temperature to allow for precipitation of the crude product.

-

Collect the crude product by centrifugal filtration.

-

Dry the crude product and recrystallize from toluene to obtain the pure 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol.

Figure 2: Workflow for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability[23][24][25][26].

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Dichlorophenyl ethanol derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the dichlorophenyl ethanol derivative in complete cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population[3][4][6][20].

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dichlorophenyl ethanol derivative

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the dichlorophenyl ethanol derivative at the desired concentration for the appropriate time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the activity of GST[10][19].

Materials:

-

Cell lysate containing GST

-

Assay buffer (e.g., PBS, pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

-

Reduced glutathione (GSH) solution

-

Microplate reader

Procedure:

-

Prepare an assay cocktail containing assay buffer, CDNB, and GSH.

-

Add the cell lysate to a 96-well plate.

-

Add the assay cocktail to initiate the reaction.

-

Measure the increase in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Bioactivity Data for a Series of Dichlorophenyl Ethanol Derivatives

| Compound ID | R1 | R2 | Antifungal (MIC, µg/mL) | Anticancer (IC50, µM) - MCF-7 |

| DPE-1 | H | Imidazole | 0.5 | 15.2 |

| DPE-2 | H | Triazole | 0.8 | 25.6 |

| DPE-3 | Cl | Imidazole | 0.2 | 8.7 |

| DPE-4 | OMe | Imidazole | 1.2 | 32.1 |

This table represents a template for presenting bioactivity data. The specific R groups and their positions on the dichlorophenyl ring would be defined in the context of a specific study.

Conclusion and Future Directions

Dichlorophenyl ethanol derivatives have evolved from being solely recognized as antifungal precursors to a class of compounds with diverse and promising therapeutic potential. Their demonstrated anticancer and potential anti-inflammatory activities warrant further investigation. Future research in this area should focus on:

-

Expanding the chemical diversity of dichlorophenyl ethanol derivatives through the synthesis of new analogs with varied substitution patterns.

-

Conducting systematic SAR studies to elucidate the structural requirements for different biological activities.

-

Elucidating the detailed molecular mechanisms of action , including the identification of specific protein targets and signaling pathways.

-

Performing in vivo studies to evaluate the efficacy and safety of the most promising lead compounds.

The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel therapeutic agents to address a range of unmet medical needs.

References

- 1. Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan GPCRs and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]

- 4. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 5. Ethanol action on excitatory amino acid activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 9. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 11. Effects of ethanol on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential induction of apoptosis and MAP kinase signaling by mitochondrial toxicants in drug-sensitive compared to drug-resistant B-lineage lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alcohols and neurotransmitter gated ion channels: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]

- 21. 2,4-dichlorobenzyl alcohol — TargetMol Chemicals [targetmol.com]

- 22. 2,2-Dichloro-1-(4-chlorophenyl)ethanol () for sale [vulcanchem.com]

- 23. Glycogen synthase kinase-3 inhibitors prevent caspase-dependent apoptosis induced by ethanol in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(2,5-Dichlorophenyl)ethanol: A Technical Guide

Molecular Structure and Predicted Spectroscopic Overview

1-(2,5-Dichlorophenyl)ethanol possesses a chiral center at the carbon bearing the hydroxyl group, and its structure presents a unique substitution pattern on the aromatic ring that gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of this compound

The key structural features that will dominate the spectroscopic data are:

-

Aromatic Ring: The dichlorinated benzene ring will show characteristic signals in both NMR and IR spectroscopy.

-

Ethanol Side Chain: The hydroxyl (-OH) and the adjacent methyl (-CH3) and methine (-CH) groups will produce distinct signals.

-

Chlorine Atoms: The presence of two chlorine atoms will have a significant influence on the electronic environment of the aromatic ring and will produce a characteristic isotopic pattern in the mass spectrum.

Spectroscopic Analysis Workflow

The unambiguous identification of an organic molecule like this compound requires a multi-faceted analytical approach. The following workflow outlines the synergistic use of various spectroscopic techniques.

Caption: Experimental workflow for spectroscopic analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (J).

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~5.1 | q | 1H | CH-OH |

| ~2.5 | s (broad) | 1H | OH |

| ~1.5 | d | 3H | CH₃ |

Interpretation

-

Aromatic Protons (δ ~7.1-7.4 ppm): The three protons on the dichlorinated benzene ring are expected to appear as distinct signals in the aromatic region. Due to the substitution pattern, they will likely exhibit complex splitting (doublets and a doublet of doublets).

-

Methine Proton (δ ~5.1 ppm): The proton on the carbon bearing the hydroxyl group is deshielded by the adjacent oxygen and the aromatic ring, thus appearing at a relatively downfield chemical shift. It is expected to be a quartet due to coupling with the three protons of the methyl group.

-

Hydroxyl Proton (δ ~2.5 ppm): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It often appears as a broad singlet and may not show coupling to the methine proton.

-

Methyl Protons (δ ~1.5 ppm): The three protons of the methyl group are equivalent and will appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Processing: Process the data using Fourier transformation and baseline correction.

-

Analysis: Analyze the chemical shifts (δ) of the signals to identify the different carbon environments.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-CHOH) |

| ~132 | Ar-C (C-Cl) |

| ~130 | Ar-C (C-Cl) |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~70 | CH-OH |

| ~25 | CH₃ |

Interpretation

-

Aromatic Carbons (δ ~125-145 ppm): The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region. The carbons directly attached to the chlorine atoms and the ethanol side chain will be at the more downfield end of this range.

-

Methine Carbon (δ ~70 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded and appears in the characteristic region for alcohol carbons.

-

Methyl Carbon (δ ~25 ppm): The methyl carbon is the most shielded carbon and appears at the most upfield chemical shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic |

| 1260-1000 | C-O stretch | Alcohol |

| 850-550 | C-Cl stretch | Aryl halide |

Interpretation

The IR spectrum is expected to be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the alcohol will likely appear as a strong band in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 190/192/194 | Molecular ion ([M]⁺) peak with characteristic isotopic pattern for two chlorine atoms. |

| 175/177/179 | Loss of a methyl group (-CH₃) |

| 157/159 | Loss of a methyl group and water (-CH₃, -H₂O) |

| 147/149 | [M - CH₃CHO]⁺ |

Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 190, with accompanying peaks at m/z 192 and 194 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks (approximately 9:6:1) will be a clear indicator of the presence of two chlorine atoms. Common fragmentation pathways would include the loss of the methyl group to form a stable benzylic cation, and the subsequent loss of water.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of this compound requires the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides information about the elemental composition and fragmentation. While experimental data is paramount for definitive structural confirmation, the predictive and comparative approach outlined in this guide provides a robust framework for the characterization of this and other related novel chemical entities. This methodology underscores the power of modern spectroscopic techniques in advancing chemical and pharmaceutical research.

An In-depth Technical Guide to the Structural Isomers of 1-(2,5-Dichlorophenyl)ethanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract